

JNJ-28330835: A Review of Publicly Available Preclinical Data

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Compound of Interest

Compound Name: JNJ-28330835

Cat. No.: B1673012

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Disclaimer: This document summarizes publicly available information regarding the preclinical selective androgen receptor modulator (SARM) **JNJ-28330835**. Detailed, quantitative safety and toxicology data, as well as comprehensive experimental protocols, are not available in the public domain and are likely proprietary to the developing company, Johnson & Johnson. This guide, therefore, provides a high-level overview based on published literature and general principles of preclinical drug development.

Executive Summary

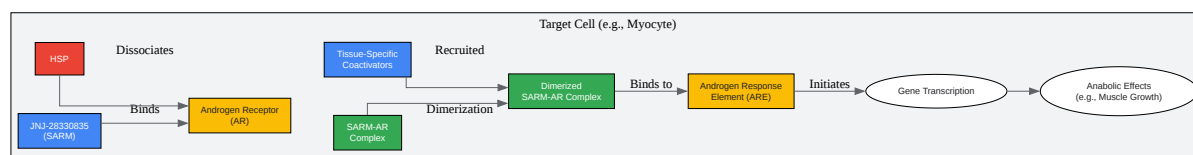
JNJ-28330835 is a nonsteroidal, orally active selective androgen receptor modulator that demonstrated anabolic effects on muscle and bone in preclinical rat models.[1][2] Developed by Johnson & Johnson, it showed promise in enhancing lean body mass and stimulating sexual behavior with minimal hypertrophic effects on the prostate, a key differentiator from traditional anabolic steroids.[1][3] Publicly available data focuses primarily on its efficacy and mechanism of action, with a significant lack of detailed safety and toxicology findings. This document synthesizes the available information and outlines the typical safety assessments such a compound would undergo.

Mechanism of Action: Selective Androgen Receptor Modulation

JNJ-28330835 functions by binding to the androgen receptor (AR) and acting as a ligand with mixed agonist and antagonist activities in a tissue-selective manner.[1][2] In tissues like muscle and bone, it exhibits agonist effects, promoting anabolic pathways. Conversely, in tissues such as the prostate, it displays antagonistic or weak partial agonist activity, thereby sparing these tissues from the undesirable proliferative effects associated with conventional androgens.

Signaling Pathway

The binding of a SARM like **JNJ-28330835** to the androgen receptor initiates a cascade of molecular events, leading to the transcription of target genes. The tissue-specific effects are thought to be mediated by the recruitment of tissue-specific co-regulatory proteins (coactivators or corepressors) to the SARM-AR complex.



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Caption: Generalized SARM Signaling Pathway.

Publicly Available Efficacy Data (Preclinical)

Studies in orchidectomized (castrated) rats have shown that **JNJ-28330835** stimulated the growth of the levator ani muscle, a proxy for anabolic activity in skeletal muscle.[1][2] At a dose of 10 mg/kg, it produced maximal growth of this muscle.[1][2] In contrast to its anabolic effects, the same dose led to a 30% reduction in prostate weight in intact rats, highlighting its tissue selectivity.[1][2] Furthermore, it demonstrated positive effects on bone turnover markers and enhanced sexual preference in female rats.[1][2]

Safety and Toxicology: Data Gap

A thorough search of publicly available scientific literature, patent databases, and regulatory documents did not yield any specific safety and toxicology data for **JNJ-28330835**. Typically, a preclinical safety evaluation for a compound like **JNJ-28330835** would include a battery of in vitro and in vivo studies to assess its potential for toxicity. The absence of this data in the public domain prevents a detailed analysis.

Standard Preclinical Toxicology Assessment (Hypothetical)

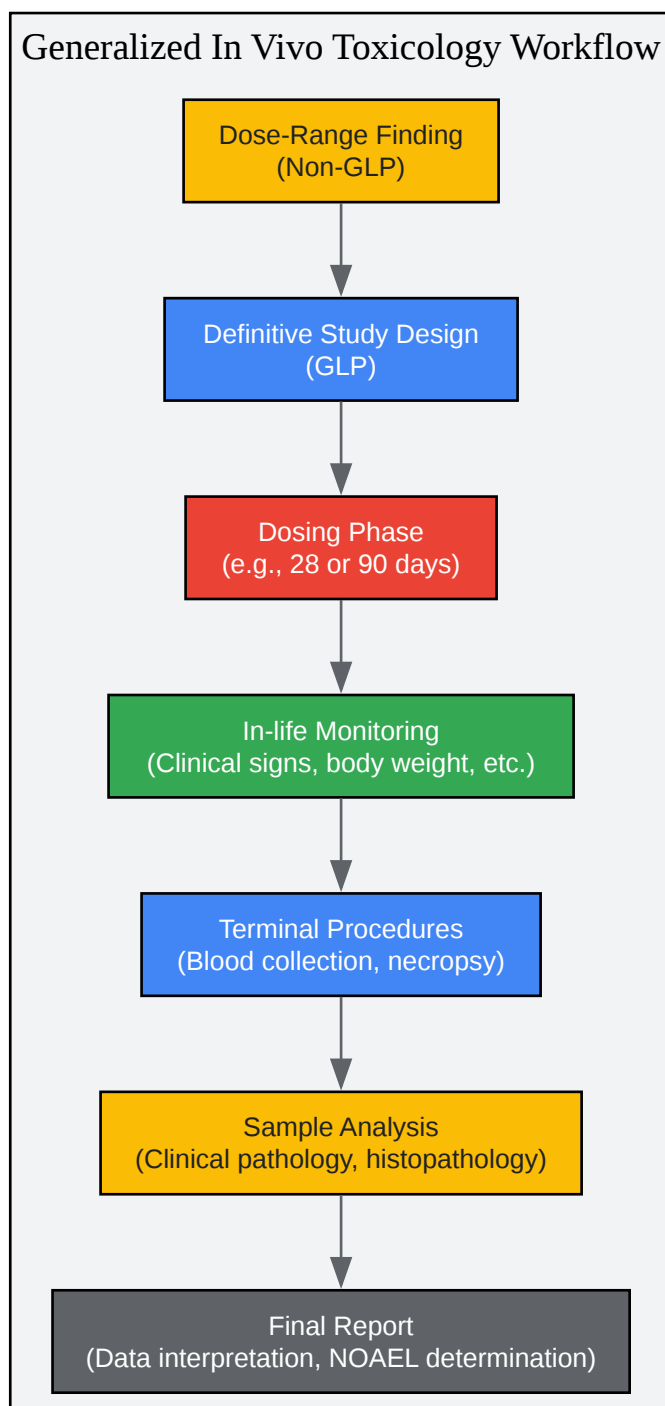
For a compound like **JNJ-28330835**, a standard preclinical safety and toxicology program, often conducted under Good Laboratory Practice (GLP) guidelines, would likely include the following assessments. The experimental protocols would be highly detailed, specifying the test system, dose levels, route of administration, duration of exposure, and endpoints measured.

Table 1: Hypothetical Preclinical Safety and Toxicology Profile for a SARM

Assessment Area	Typical Assays	Key Endpoints
Genotoxicity	- Ames Test (bacterial reverse mutation)- In vitro Micronucleus or Chromosomal Aberration Assay (in mammalian cells)- In vivo Micronucleus Assay (in rodent hematopoietic cells)	- Mutagenicity- Clastogenicity- Aneugenicity
General Toxicology	- Dose-range finding studies in two species (rodent and non-rodent)- Repeated-dose toxicity studies (e.g., 28-day or 90-day) in two species	- Clinical observations- Body weight, food consumption- Clinical pathology (hematology, clinical chemistry)- Organ weights- Macroscopic and microscopic pathology
Safety Pharmacology	- Core battery: Cardiovascular (e.g., hERG assay, in vivo telemetry), Respiratory, and Central Nervous System assessments	- Effects on vital functions- QT interval prolongation- Blood pressure, heart rate- Respiratory rate- Behavioral changes
Reproductive Toxicology	- Fertility and early embryonic development- Embryo-fetal development	- Mating performance, fertility indices- Implantation, fetal viability, malformations
ADME	- Absorption, Distribution, Metabolism, and Excretion studies	- Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life)- Metabolite profiling and identification

Experimental Workflow: A Typical In Vivo Toxicology Study

The following diagram illustrates a generalized workflow for a repeated-dose in vivo toxicology study, which would be a critical component of the safety assessment for **JNJ-28330835**.



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Caption: Workflow for a repeated-dose in vivo toxicology study.

Conclusion

While **JNJ-28330835** demonstrated a promising preclinical profile as a tissue-selective androgen receptor modulator, the lack of publicly available, detailed safety and toxicology data precludes a comprehensive assessment of its risk profile. The information presented here is based on the limited publications available and provides a general framework for the type of safety evaluation such a compound would undergo. Researchers and drug development professionals should be aware that the absence of published safety data does not imply the absence of risk, and any further investigation or development of this or similar compounds would necessitate a thorough and rigorous non-clinical safety assessment.

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References

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